N-Cyclohexyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Cyclohexyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a cyclohexyl group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. Its molecular formula is C20H30BNO3, and it has a molecular weight of 343.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine.
Introduction of the Methyl Group: The methyl group is introduced via N-methylation using methyl iodide and a strong base like sodium hydride.
Attachment of the Dioxaborolane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Boronic acids, hydroxylated derivatives.
Reduction: Amines, reduced benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-Cyclohexyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. Its boron-containing moiety makes it a valuable reagent for the synthesis of complex organic molecules .
Biology and Medicine
In biological and medical research, this compound can be used in the development of boron-containing drugs, which have applications in boron neutron capture therapy (BNCT) for cancer treatment. Its ability to form stable complexes with biomolecules makes it a useful tool in drug design and development .
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-Cyclohexyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects is primarily through its boron-containing moiety. Boron atoms can form stable covalent bonds with various nucleophiles, facilitating the formation of complex structures. In biological systems, the compound can interact with biomolecules, potentially inhibiting enzymes or altering cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar in structure but lacks the cyclohexyl group.
N-Cyclohexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar but lacks the N-methyl group.
Uniqueness
N-Cyclohexyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its cyclohexyl, methyl, and dioxaborolane groups, which confer distinct chemical properties and reactivity. This makes it particularly versatile in various synthetic and research applications .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO3/c1-19(2)20(3,4)25-21(24-19)17-14-10-9-13-16(17)18(23)22(5)15-11-7-6-8-12-15/h9-10,13-15H,6-8,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFSXEOQLCPEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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